(4-Ethylphenylethynyl)trimethylsilane

Vue d'ensemble

Description

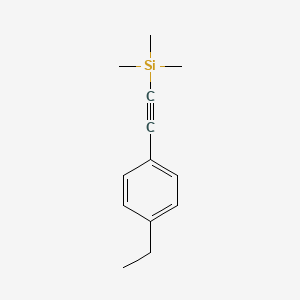

(4-Ethylphenylethynyl)trimethylsilane is an organosilicon compound with the molecular formula C13H18Si and a molecular weight of 202.37 g/mol . It is characterized by the presence of a phenylethynyl group attached to a trimethylsilyl group, making it a valuable intermediate in organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

(4-Ethylphenylethynyl)trimethylsilane can be synthesized through various methods. One common approach involves the Sonogashira coupling reaction, where an aryl halide reacts with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction typically occurs under mild conditions, such as room temperature, and in the presence of a base like triethylamine.

Industrial Production Methods

the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production .

Analyse Des Réactions Chimiques

Types of Reactions

(4-Ethylphenylethynyl)trimethylsilane undergoes various chemical reactions, including:

Sonogashira Coupling: This reaction couples the ethynyl group with another terminal alkyne or aryl halide, forming more complex molecules.

Hydrosilylation: The trimethylsilyl group can react with unsaturated compounds (alkenes or alkynes) under specific conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Sonogashira coupling reactions.

Copper Co-catalysts: Also used in Sonogashira coupling reactions.

Bases: Such as triethylamine, used to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reactants used. For example, Sonogashira coupling can produce various substituted alkynes and aryl compounds.

Applications De Recherche Scientifique

Synthetic Methodologies

The compound is primarily utilized as a silylating agent in organic synthesis. Silylation enhances the stability and reactivity of various substrates. The following methods highlight its synthetic utility:

- Silylation of Terminal Acetylenes : (4-Ethylphenylethynyl)trimethylsilane can be employed to convert terminal acetylenes into more stable silyl derivatives. This transformation is crucial for subsequent reactions, such as cross-coupling or hydrosilylation, which require stable intermediates .

- Formation of Organosilicon Compounds : The compound acts as a precursor for synthesizing organosilicon compounds through various coupling reactions. For instance, it can react with electrophiles to form new carbon-silicon bonds, which are essential in creating complex molecular architectures .

Radical Chemistry

The radical-based applications of this compound are significant due to its ability to participate in radical reactions under mild conditions:

- Radical Reductions : The compound can serve as a source of silyl radicals in reduction reactions. These radicals facilitate the reduction of various functional groups, including nitro and carbonyl compounds, to their corresponding amines and alcohols with high selectivity and yield .

- Hydrosilylation Reactions : Its use in hydrosilylation allows for the addition of silanes across unsaturated bonds, leading to the formation of siloxanes and silanes that are valuable in material science and pharmaceuticals .

Polymerization Processes

This compound plays a pivotal role in polymer chemistry:

- Photo-Induced Polymerization : The compound is effective in initiating photo-induced polymerization processes. It has been shown to enhance the polymerization rates of acrylates and other vinyl monomers when exposed to UV light, leading to high conversion rates and improved mechanical properties of the resulting polymers .

- Overcoming Oxygen Inhibition : In free radical polymerization (FRP) processes, this compound has demonstrated an ability to mitigate oxygen inhibition, which is a common challenge in polymer synthesis. Its radical species can effectively trap oxygen, allowing for more efficient polymerization under ambient conditions .

Case Study 1: Silylation of Terminal Acetylenes

In a study examining the silylation process using this compound, researchers reported yields exceeding 90% when reacting with various terminal acetylenes under optimized conditions. The resulting silylated products were stable and suitable for further transformations.

Case Study 2: Radical Polymerization

A recent investigation into the use of this compound in photopolymerization revealed that it significantly improved the mechanical properties of acrylate-based materials. The study noted that polymers synthesized using this compound exhibited enhanced tensile strength and elongation at break compared to those synthesized without it.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Similar Compounds

Phenylethynyltrimethylsilane: Similar structure but without the ethyl group.

(4-Methylphenylethynyl)trimethylsilane: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

Activité Biologique

(4-Ethylphenylethynyl)trimethylsilane (CAS No. 393857-27-7) is an organosilicon compound characterized by a trimethylsilane group attached to a phenylethynyl moiety. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural properties and potential biological activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Weight: 204.35 g/mol

- Physical State: Colorless liquid

- Solubility: Soluble in organic solvents such as dichloromethane and ether.

Anticancer Properties

Research indicates that organosilicon compounds, including this compound, may exhibit anticancer activity. A study published in the Journal of Medicinal Chemistry explored the biological effects of various alkylating agents, highlighting the potential of related compounds in targeting neoplastic cells . The mechanism often involves the formation of reactive intermediates that can interact with DNA, leading to cell cycle arrest and apoptosis.

The biological activity of this compound is hypothesized to involve:

- DNA Interaction: Alkylation of DNA bases, which can lead to mutations and cell death.

- Enzyme Inhibition: Potential inhibition of key enzymes involved in cancer cell proliferation.

Case Studies

-

In Vitro Studies:

A study demonstrated that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound may have similar effects . -

Animal Models:

Preliminary studies using animal models indicated that organosilicon compounds could reduce tumor size when administered at specific dosages, although detailed studies on this compound are still needed.

Synthetic Routes

The synthesis of this compound typically involves:

-

Starting Materials:

- 4-Ethylphenylacetylene

- Trimethylsilyl chloride

-

Reaction Conditions:

- The reaction is generally conducted under anhydrous conditions using a base such as sodium hydride or potassium carbonate to facilitate the formation of the silane.

Applications in Organic Chemistry

This compound serves as a valuable reagent in organic synthesis, particularly in:

- Hydrosilylation Reactions: Facilitating the addition of silanes to alkenes and alkynes.

- Radical Chemistry: Acting as a radical source in various organic transformations .

Research Findings Summary Table

Propriétés

IUPAC Name |

2-(4-ethylphenyl)ethynyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Si/c1-5-12-6-8-13(9-7-12)10-11-14(2,3)4/h6-9H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADBKXSXWBPNBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C#C[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80461594 | |

| Record name | (4-Ethylphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393857-27-7 | |

| Record name | (4-Ethylphenylethynyl)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80461594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.